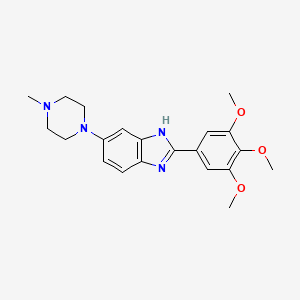

6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Overview

Description

6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, also known as 4-methyl-1-piperazinyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, is a novel benzimidazole compound with a range of potential applications in scientific research. It has been studied for its potential in synthesizing new drugs, as well as its possible biochemical and physiological effects.

Scientific Research Applications

Antihistaminic Agents : Benzimidazole derivatives, including those with piperazinyl groups, have been investigated for their H1-antihistaminic activity. Compounds in this category have shown promising antihistaminic activity both in vitro and in vivo (Iemura et al., 1986).

Antibacterial and Antifungal Properties : Certain benzimidazole derivatives, including those with piperazine groups, have exhibited significant antibacterial and antifungal activities. This includes efficacy against strains such as Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Vasić et al., 2014).

Antifungal Screening : Novel benzimidazole and piperazine derivatives have been synthesized and evaluated for antifungal potential, showing moderate activity compared to established antifungal agents like ketoconazole (Gadhave et al., 2012).

Anticancer Activity : Some benzimidazole derivatives, especially those incorporating a piperazine moiety, have shown potential as anticancer agents. These compounds demonstrated significant cytotoxicities and DNA synthesis inhibition in cancer cell lines (Çiftçi et al., 2021).

ORL1 Antagonist Activity : Derivatives of benzimidazole with piperazine rings have been found to act as potent and selective ORL1 antagonists, which could have implications for neurological and opioid receptor-related studies (Okamoto et al., 2008).

Anthelmintic Activity : Piperazine derivatives of benzimidazoles have been synthesized and showed promising activity against various parasites, such as Trichinella spiralis, indicating their potential as antihelminthic agents (Mavrova et al., 2006).

Antitumor Agents : Novel benzimidazole derivatives, including those with benzoxazole and benzothiazole structures, have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising in vitro antiproliferative activity against various cancer cell lines (Xiang et al., 2012).

Mechanism of Action

Target of Action

The primary target of TCMDC-124585 is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the RNA splicing of the malarial parasite Plasmodium falciparum . The compound has been shown to have a strong inhibitory effect on this kinase, which is vital for the survival of the parasite .

Mode of Action

TCMDC-124585 acts as a reversible inhibitor of PfCLK3 . The co-crystal structure of PfCLK3 with TCMDC-124585 has been solved, facilitating the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124585 affects the RNA splicing pathway in the malarial parasite . This disruption of RNA splicing impairs the parasite’s ability to produce essential proteins, leading to its death .

Pharmacokinetics

It is suggested that tcmdc-124585 is a promising hit compound for a medicinal chemistry program to develop as a preclinical lead that meets many of the criteria set by the medicines for malaria venture .

Result of Action

The inhibition of PfCLK3 by TCMDC-124585 leads to the death of the malarial parasite Plasmodium falciparum . This is due to the disruption of the RNA splicing pathway, which is essential for the production of proteins necessary for the parasite’s survival .

properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-24-7-9-25(10-8-24)15-5-6-16-17(13-15)23-21(22-16)14-11-18(26-2)20(28-4)19(12-14)27-3/h5-6,11-13H,7-10H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRZBFNKPZFCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)

![3-{[1-(Prop-2-enoyl)pyrrolidin-3-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2962733.png)

![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)

![3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2962747.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2962749.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2962750.png)

![2-(3-Hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962751.png)